molecular formula C16H18O3 B1615062 2,4,6-TRIMETHOXYDIPHENYLMETHANE CAS No. 22807-99-4

2,4,6-TRIMETHOXYDIPHENYLMETHANE

Cat. No.: B1615062
CAS No.: 22807-99-4
M. Wt: 258.31 g/mol
InChI Key: YTQHXEQIYCMRGS-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHOXYDIPHENYLMETHANE is an organic compound with a molecular formula of C16H18O3. It is a derivative of benzene, where three methoxy groups and one benzyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-TRIMETHOXYDIPHENYLMETHANE can be synthesized through several methods. One common method involves the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Another method involves the benzylation of 1,3,5-trimethoxybenzene using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIMETHOXYDIPHENYLMETHANE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to a methyl group using hydrogenation.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of 1,3,5-trimethoxybenzaldehyde or 1,3,5-trimethoxybenzoic acid.

    Reduction: Formation of 1,3,5-trimethoxy-2-methylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-TRIMETHOXYDIPHENYLMETHANE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a standard in quantitative nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHOXYDIPHENYLMETHANE involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the benzyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethoxybenzene: Lacks the benzyl group, making it less hydrophobic.

    1,2,3-Trimethoxybenzene: Has methoxy groups in different positions, affecting its reactivity and properties.

    1,3,5-Trimethoxy-2-methylbenzene: Has a methyl group instead of a benzyl group, altering its steric and electronic properties.

Uniqueness

2,4,6-TRIMETHOXYDIPHENYLMETHANE is unique due to the presence of both methoxy and benzyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

22807-99-4

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2-benzyl-1,3,5-trimethoxybenzene

InChI

InChI=1S/C16H18O3/c1-17-13-10-15(18-2)14(16(11-13)19-3)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3

InChI Key

YTQHXEQIYCMRGS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)CC2=CC=CC=C2)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CC2=CC=CC=C2)OC

22807-99-4

Pictograms

Environmental Hazard

Origin of Product

United States

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